molecular formula C12H17N3O2S B12495751 N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,N-dimethylpropane-1,3-diamine CAS No. 105143-62-2

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,N-dimethylpropane-1,3-diamine

Cat. No.: B12495751
CAS No.: 105143-62-2
M. Wt: 267.35 g/mol
InChI Key: ITTQUMKADFEWQW-UHFFFAOYSA-N
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Description

3-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzothiazole ring, which is known for its biological activity, and a dimethylamino propyl group, which enhances its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE typically involves the reaction of benzothiazole derivatives with dimethylaminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole derivative.

    Substitution: The dimethylamino propyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazole derivatives, and various substituted benzothiazole compounds.

Scientific Research Applications

3-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The dimethylamino propyl group enhances the compound’s solubility and facilitates its transport across cell membranes, allowing it to reach its target sites more effectively. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)propylamine: A simpler compound with similar functional groups but lacking the benzothiazole ring.

    N,N-Dimethyl-1,3-propanediamine: Another related compound with similar reactivity but different structural features.

    3,3’-Iminobis(N,N-dimethylpropylamine): A compound with a similar dimethylamino propyl group but different overall structure.

Uniqueness

3-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE is unique due to the presence of both the benzothiazole ring and the dimethylamino propyl group. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

105143-62-2

Molecular Formula

C12H17N3O2S

Molecular Weight

267.35 g/mol

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C12H17N3O2S/c1-15(2)9-5-8-13-12-10-6-3-4-7-11(10)18(16,17)14-12/h3-4,6-7H,5,8-9H2,1-2H3,(H,13,14)

InChI Key

ITTQUMKADFEWQW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN=C1C2=CC=CC=C2S(=O)(=O)N1

Origin of Product

United States

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